Tezacaftor metabolite M1 is a significant active metabolite derived from the drug tezacaftor, which is primarily utilized in the treatment of cystic fibrosis. Tezacaftor itself acts as a corrector for the cystic fibrosis transmembrane conductance regulator protein, particularly in patients with the F508del mutation. The M1 metabolite retains similar pharmacological activity to its parent compound, contributing to its therapeutic effects.
Tezacaftor metabolite M1 is classified as a small organic molecule, specifically a metabolite of tezacaftor. Its chemical formula is with a molecular weight of approximately 518.49 g/mol. The compound is recognized under various identifiers, including its CAS number 1432656-97-7 and InChI key BMKQCBWIEAQYOI-UHFFFAOYSA-N .
The synthesis of tezacaftor, and consequently its metabolites, involves several key steps, primarily focusing on the formation of critical structural components. The synthetic route typically includes:
This convergent synthesis strategy allows for efficient production with high yields.
Tezacaftor metabolite M1 undergoes several metabolic transformations primarily facilitated by cytochrome P450 enzymes (CYP3A4 and CYP3A5). These enzymes are responsible for converting tezacaftor into its active form (M1) as well as other metabolites (M2 and M5) that have varying degrees of biological activity. The metabolic pathway involves hydroxylation and conjugation reactions that enhance solubility and facilitate excretion .
Tezacaftor metabolite M1 functions as a corrector of the cystic fibrosis transmembrane conductance regulator protein. It aids in the proper folding and trafficking of the protein to the cell surface, enhancing chloride ion transport across epithelial membranes. This mechanism is particularly beneficial for individuals with the F508del mutation in the CFTR gene, as it helps restore some functional capacity to the defective protein .
Tezacaftor metabolite M1 exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetics and bioavailability.
Tezacaftor metabolite M1 is primarily used in clinical settings for treating cystic fibrosis in patients with specific genetic mutations. Its role as an active metabolite enhances the efficacy of tezacaftor in restoring CFTR function, making it a critical component in combination therapies such as Symdeko (tezacaftor/ivacaftor) and Kaftrio (elexacaftor/tezacaftor/ivacaftor) . Furthermore, ongoing research may explore additional therapeutic applications or improvements in formulation strategies that leverage its pharmacological properties.
Cystic fibrosis (CF) arises from mutations in the CFTR gene, leading to defective chloride transport and multisystem dysfunction. CFTR modulators—small molecules correcting the underlying protein defect—revolutionize CF care by targeting specific mutation classes. Correctors like lumacaftor, tezacaftor, and elexacaftor facilitate CFTR protein folding and trafficking, while potentiators like ivacaftor enhance channel gating at the cell surface. Combination therapies (e.g., elexacaftor/tezacaftor/ivacaftor) yield clinically significant improvements in lung function, nutritional status, and quality of life. These modulator regimens form the therapeutic cornerstone for ~85% of people with CF (pwCF) harboring at least one F508del mutation [1] [4] [6].
Tezacaftor (TEZ), a second-generation corrector, undergoes extensive hepatic metabolism primarily via cytochrome P450 3A (CYP3A) enzymes and uridine diphosphate-glucuronosyltransferases (UGTs). The major metabolites identified are:
Table 1: Tezacaftor Metabolic Pathways | Metabolite | Primary Formation Pathway | Pharmacologic Activity | Relative Potency vs. Parent |
---|---|---|---|---|
M1-TEZ | CYP3A oxidation | Active | Similar | |
M2-TEZ | UGT glucuronidation | Low activity | <10% | |
M5-TEZ | CYP3A oxidation | Inactive | Negligible |
Studies using radiolabeled tezacaftor indicate that 72% of the dose is excreted in feces (primarily as unchanged drug or M2-TEZ), while 14% appears in urine (mostly M2-TEZ). Less than 1% of the administered dose is excreted as intact tezacaftor, confirming extensive first-pass metabolism [2] [3] [5].
M1-TEZ is a major pharmacologically active metabolite with corrector activity comparable to the parent drug, tezacaftor. In vitro studies demonstrate that M1-TEZ binds the CFTR protein’s Membrane Spanning Domain 1 (MSD1), stabilizing its conformation and improving trafficking to the cell surface. Its potency in restoring F508del-CFTR function is similar to tezacaftor. Pharmacokinetic studies in humans reveal that the plasma exposure ratio of M1-TEZ to tezacaftor at steady state is ~35%, signifying substantial contribution to overall pharmacologic activity. Consequently, M1-TEZ is integral to the net therapeutic effect of tezacaftor-containing regimens [2] [3] [6].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0